
2-(3-isopropyloxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-isopropyloxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide is a member of the class of quinolines that is the amide obtained from formal condensation of the carboxy group of 2-(2-isopropyloxyphenyl)quinoline-4-carboxylic acid with the amino group of 4-aminopyridine. It is a member of quinolines, an aromatic amide, a monocarboxylic acid amide, an aromatic ether and a member of pyridines.
Applications De Recherche Scientifique
ATM Kinase Inhibition
A study by Degorce et al. (2016) discussed the discovery of 3-quinoline carboxamides as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. This discovery highlights the potential of compounds like 2-(3-isopropyloxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide in targeting ATM kinase, which is significant in the context of cancer research and treatment.
Reactivity and Synthesis
Aleksandrov et al. (2020) Aleksandrov et al. (2020) explored the synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, demonstrating the chemical reactivity and potential synthesis pathways for quinoline derivatives, which may include compounds like this compound.
Metal Complex Formation
In 2017, Yang et al. Yang et al. (2017) synthesized carboxamides that can form coordinate bonds with metal ions, indicating the potential of quinoline carboxamides in creating metal complexes that could be used in various applications, including targeted delivery of molecules to biological sites.
Cytotoxicity in Cancer Research
Hung et al. (2014) Hung et al. (2014) synthesized thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, including carboxamides, and evaluated their antiproliferative activity against various cancer cell lines. This research demonstrates the relevance of quinoline carboxamide derivatives in developing potential anticancer agents.
Radioligand Potential
Matarrese et al. (2001) Matarrese et al. (2001) investigated quinoline-2-carboxamide derivatives as potential radioligands for peripheral benzodiazepine receptors, indicating the potential of similar compounds in medical imaging and diagnosis.
Antibacterial Properties
Joshi et al. (2011) Joshi et al. (2011) synthesized a series of quinoline derivatives and evaluated their antibacterial activities, suggesting the potential of quinoline carboxamides in antimicrobial applications.
Propriétés
Formule moléculaire |
C24H21N3O2 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
2-(3-propan-2-yloxyphenyl)-N-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O2/c1-16(2)29-19-7-5-6-17(14-19)23-15-21(20-8-3-4-9-22(20)27-23)24(28)26-18-10-12-25-13-11-18/h3-16H,1-2H3,(H,25,26,28) |
Clé InChI |
SKADUYPXQKEGFT-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=NC=C4 |
SMILES canonique |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=NC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


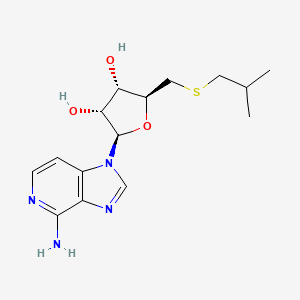
![2-bromo-N-[2-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]acetamide](/img/structure/B1207945.png)
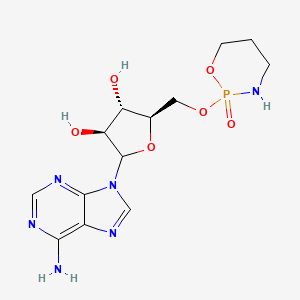

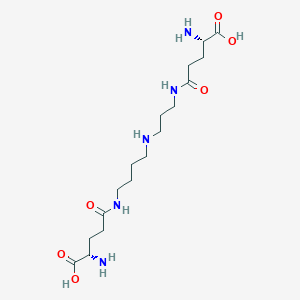
![(5S,5aS,8aR)-5-(1,3-benzodioxol-4-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one](/img/structure/B1207949.png)
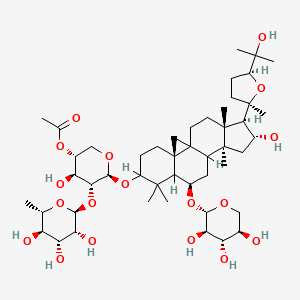


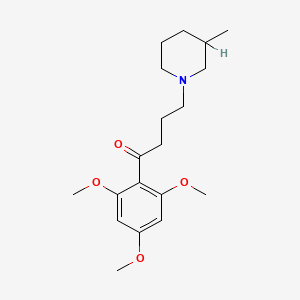
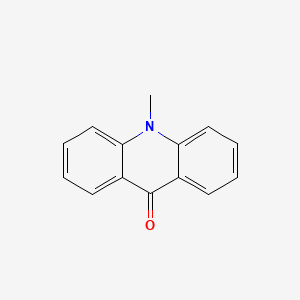

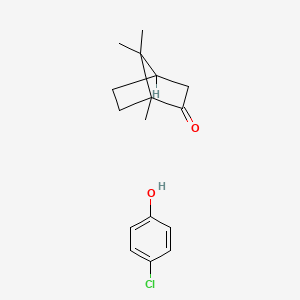
![5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1207963.png)
